Pentafluoroiodoethane

Description

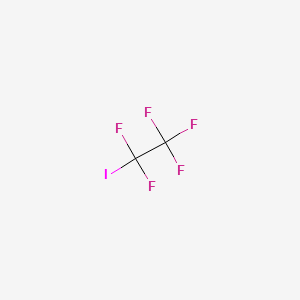

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2-pentafluoro-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F5I/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPOJVLZTPGWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)I)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040149 | |

| Record name | Pentafluoroiodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Compressed gas; Boiling point = 12-13 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Ethane, 1,1,1,2,2-pentafluoro-2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluoroiodoethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

354-64-3 | |

| Record name | 1,1,1,2,2-Pentafluoro-2-iodoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodopentafluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,1,2,2-pentafluoro-2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluoroiodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoroiodoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOPENTAFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E13B713QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Pentafluoroiodoethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluoroiodoethane (C₂F₅I), also known as perfluoroethyl iodide, is a synthetic organofluorine compound of significant interest in both industrial and research settings. As a key intermediate, it serves as a primary building block for the introduction of the pentafluoroethyl (C₂F₅) group into a wide range of organic molecules. The incorporation of fluorinated alkyl chains can dramatically alter the physicochemical and biological properties of a compound, including its lipophilicity, metabolic stability, and binding affinity. This makes this compound a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like surfactants and polymers.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound, with a focus on its practical application in synthesis.

Chemical and Physical Properties

This compound is a dense, colorless gas at standard conditions, often handled as a liquefied gas under pressure.[2][3] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂F₅I | [4][5] |

| Linear Formula | CF₃CF₂I | [4] |

| Molecular Weight | 245.92 g/mol | [4][5] |

| Appearance | Pungent, colorless gas | [2] |

| Boiling Point | 12-13 °C (285-286 K) | [2][4] |

| Melting Point | -92 °C (181 K) | [2][3] |

| Density | 2.085 g/mL at 25 °C | [4] |

| Vapor Pressure | 738.9 mmHg at 10 °C | [4] |

| Refractive Index (n₂₀/D) | 1.339 | [4] |

Table 2: Identification and Spectroscopic Data

| Identifier | Value | Source(s) |

| CAS Number | 354-64-3 | [4][5] |

| EC Number | 206-566-7 | [2][4] |

| InChI | 1S/C2F5I/c3-1(4,5)2(6,7)8 | [4] |

| InChI Key | UXPOJVLZTPGWFX-UHFFFAOYSA-N | [4] |

| SMILES | FC(F)(F)C(F)(F)I | [4] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, starting from various fluorinated precursors.

Synthesis from Chloropentafluoroethane (B1202741)

An efficient one-pot synthesis involves the sulfinatodechlorination of chloropentafluoroethane (CF₃CF₂Cl) followed by iodination.[4] This method is advantageous as it utilizes a readily available starting material.

-

Reaction Setup : A 500 mL autoclave equipped with a mechanical stirrer is charged with sodium dithionite (B78146) (Na₂S₂O₄, 0.28 mol, 55 g, 90%), sodium bicarbonate (NaHCO₃, 0.29 mol, 24 g), and dimethyl sulfoxide (B87167) (DMSO, 200 mL).

-

Introduction of Reactant : The reaction mixture is cooled to -78 °C, and chloropentafluoroethane (CF₃CF₂Cl, 0.39 mol, 60 g) is transferred into the autoclave.

-

Sulfinatodechlorination : The autoclave is sealed, and the mixture is warmed to room temperature and stirred for 5 hours. This step forms the sodium pentafluoroethanesulfinate intermediate.

-

Iodination : After the initial reaction, iodine (I₂, 0.28 mol, 71 g) is added to the reaction mixture.

-

Reaction Completion and Work-up : The mixture is stirred at 60 °C for 8 hours. After cooling to room temperature, the mixture is poured into 500 mL of water.

-

Product Isolation : The volatile this compound product is collected in a cold trap (-78 °C). The collected product can be further purified by distillation to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Other Synthetic Routes

-

From Tetrafluoroethylene (B6358150), Iodine, and Iodine Pentafluoride : This industrial method involves the reaction of tetrafluoroethylene (C₂F₄) with iodine (I₂) and iodine pentafluoride (IF₅).[2] While effective, this process requires handling the highly toxic and corrosive iodine pentafluoride.

-

Electrochemical Fluorination : this compound can also be produced via the electrochemical fluorination of 1,1,2,2-tetrafluoro-1,2-diiodoethane.[2]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the relatively weak carbon-iodine bond, which can undergo homolytic cleavage to generate the pentafluoroethyl radical (•C₂F₅). This radical is a key intermediate in various synthetic transformations.

Telomerization Reactions

This compound is a crucial "telogen" in telomerization reactions with fluoroalkenes, most notably tetrafluoroethylene (TFE). This process allows for the controlled growth of perfluoroalkyl chains.

The general scheme for telomerization is as follows: C₂F₅I + n(CF₂=CF₂) → C₂F₅(CF₂CF₂)nI

This reaction produces a mixture of perfluoroalkyl iodides with varying chain lengths, which are valuable precursors for fluorosurfactants, fluorotelomer alcohols, and other fluorinated materials.[6][7]

-

A high-pressure autoclave is charged with this compound.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen).

-

Tetrafluoroethylene is introduced into the reactor. The molar ratio of TFE to C₂F₅I is critical for controlling the average chain length of the products.

-

The reaction can be initiated thermally or with a radical initiator. The mixture is heated to the desired temperature and maintained for a set duration.

-

After cooling, the resulting mixture of perfluoroalkyl iodides is collected and can be separated by distillation.

Caption: Generalized workflow for telomerization using this compound.

Perfluoroalkylation Reactions

This compound is an effective reagent for introducing the pentafluoroethyl group into organic substrates. These reactions often proceed via a radical mechanism.

-

Addition to Alkenes and Alkynes : The pentafluoroethyl radical can add across double and triple bonds to form new carbon-carbon bonds.

-

Aromatic Perfluoroalkylation : In the presence of a radical initiator (e.g., benzoyl peroxide), this compound can react with aromatic compounds to yield pentafluoroethylated arenes.[8]

These reactions are of high interest in drug development, as the introduction of a C₂F₅ group can significantly enhance a drug candidate's metabolic stability and modulate its electronic properties.

Caption: Logical relationship of this compound in drug development.

Stability and Reactivity Hazards

This compound is chemically stable under standard conditions but exhibits certain reactivity hazards that must be managed.

Thermal Decomposition

While specific studies on the thermal decomposition of this compound are limited, data on the closely related pentafluoroethane (B1204445) (HFC-125) indicate that pyrolysis occurs at temperatures above 700 °C.[9] Decomposition of fluorinated hydrocarbons can produce toxic and corrosive byproducts such as hydrogen fluoride (B91410) (HF) and various fluoroalkenes.[1][9]

Incompatibilities and Hazardous Reactions

-

Risk of Explosion : There is a risk of explosion if this compound is heated under confinement.[10]

-

Incompatible Materials : It is incompatible with strong oxidizing agents and finely divided metals such as aluminum.[11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Table 3: Hazard Information for this compound

| Hazard Type | GHS Classification | Precautionary Statements | Source(s) |

| Physical Hazard | H280: Contains gas under pressure; may explode if heated. | P410 + P403: Protect from sunlight. Store in a well-ventilated place. | [10] |

| Health Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing gas.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

Personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Due to its volatility, respiratory protection may be necessary depending on the scale and nature of the work.

Conclusion

This compound is a versatile and important reagent in fluorine chemistry. Its ability to serve as a precursor to the pentafluoroethyl radical makes it an indispensable tool for the synthesis of a wide variety of fluorinated organic compounds. For researchers in materials science and drug development, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its potential to create novel molecules with enhanced functions. Proper handling and adherence to safety protocols are essential when working with this pressurized and reactive gas.

References

- 1. researchgate.net [researchgate.net]

- 2. notes.fluorine1.ru [notes.fluorine1.ru]

- 3. rsc.org [rsc.org]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. US3133125A - Process for preparing this compound - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Volume # 6(109), November - December 2016 — "Original method of synthesis of pentafluoroethyl iodide" [notes.fluorine1.ru]

- 11. Pentafluoroethyliodide [webbook.nist.gov]

The Synthesis and Preparation of Pentafluoroiodoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pentafluoroiodoethane (C₂F₅I) is a valuable synthetic intermediate, primarily utilized as a telogen for the production of long-chain perfluoroalkyl iodides and as a building block in the synthesis of fluorinated pharmaceuticals and other specialty chemicals.[1][2][3][4] Its importance in the fluorochemical industry has driven the development of various synthetic methodologies, each with distinct advantages and challenges. This technical guide provides a comprehensive overview of the core methods for the preparation of this compound, complete with experimental protocols and quantitative data to aid in laboratory and industrial applications.

Synthetic Routes to this compound

Several key pathways have been established for the synthesis of this compound, starting from various fluorinated precursors. The most prominent methods include the reaction of tetrafluoroethylene (B6358150) with iodine and iodine pentafluoride, the iodination of chloropentafluoroethane (B1202741), and the electrochemical fluorination of 1,1,2,2-tetrafluoro-1,2-diiodoethane.

From Tetrafluoroethylene (TFE)

A widely recognized method for producing this compound involves the reaction of tetrafluoroethylene (C₂F₄) with iodine (I₂) and iodine pentafluoride (IF₅).[5] This reaction is highly effective and can be represented by the following equation:

5 C₂F₄ + 2 I₂ + IF₅ → 5 C₂F₅I [5]

Iodine pentafluoride is a powerful fluorinating agent used in various organic syntheses, particularly in telomerization processes to produce fluorinated alkyl iodides.[6] However, IF₅ is a hazardous and expensive material to handle, which presents challenges for large-scale manufacturing.[2][7]

An alternative approach utilizing TFE involves a two-step process. First, tetrafluorodiiodoethane is prepared from tetrafluoroethylene and iodine. This intermediate is then converted to this compound by reaction with iodine pentafluoride.[2] Another variation involves the reaction of TFE with a mixture of iodine monochloride (ICl) and hydrogen fluoride (B91410) (HF) in the presence of a Lewis acid catalyst, such as boron trifluoride (BF₃) or antimony pentafluoride (SbF₅).[2][8]

From Chloropentafluoroethane (CF₃CF₂Cl)

An efficient, one-pot synthesis of this compound from the readily available and less expensive chloropentafluoroethane has been developed.[1] This method proceeds via a sulfinatodechlorination reaction, followed by iodination. The process is advantageous as it converts a regulated, ozone-depleting substance into a valuable, environmentally benign chemical.[1]

The first step involves the conversion of chloropentafluoroethane to its corresponding sulfinate salt using sodium dithionite (B78146) (Na₂S₂O₄) in the presence of sodium bicarbonate (NaHCO₃) and a solvent like dimethyl sulfoxide (B87167) (DMSO).[1] The resulting pentafluoroethanesulfinate is then iodinated in the same pot to yield this compound.[1]

From 1,1,2,2-Tetrafluoro-1,2-diiodoethane (C₂F₄I₂)

This compound can also be synthesized via the electrochemical fluorination of 1,1,2,2-tetrafluoro-1,2-diiodoethane.[5] The reaction is as follows:

2 C₂F₄I₂ + 2 HF → C₂F₅I + I₂ + H₂ [5]

Other Synthetic Approaches

Other reported methods for the preparation of this compound include:

-

The vapor-phase reaction of pentafluoroethane (B1204445) (C₂F₅H) with iodine in the presence of an alkali or alkaline earth salt catalyst.[9]

-

The decomposition of the silver salt of heptafluoropropionic acid in the presence of iodine.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthetic routes to this compound.

Table 1: Synthesis from Tetrafluoroethylene (TFE)

| Reactants | Catalyst/Reagent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| C₂F₄, I₂, IF₅ | - | Not specified | Not specified | High | [5] |

| C₂F₄, ICl, HF | BF₃ | 0 - 200 | Not specified | - | [8] |

| C₂F₄ or C₂F₄I₂, I₂/Cl₂, HF | SbF₅ or other Sb halides | 50 - 170 | Not specified | - | [2] |

Table 2: Synthesis from Chloropentafluoroethane (CF₃CF₂Cl)

| Reactant | Reagents | Solvent | Temperature (°C) | Yield (%) (based on Na₂S₂O₄) | Reference |

| CF₃CF₂Cl | 1. Na₂S₂O₄, NaHCO₃ 2. I₂ | DMSO | Room Temperature | Acceptable | [1] |

Experimental Protocols

Protocol 1: Synthesis from Chloropentafluoroethane via Sulfinatodechlorination and Iodination

Materials:

-

Chloropentafluoroethane (CF₃CF₂Cl)

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium bicarbonate (NaHCO₃)

-

Dimethyl sulfoxide (DMSO)

-

Iodine (I₂)

-

Hexafluorobenzene (B1203771) (internal standard for NMR)

Procedure: [1]

-

In a reaction vessel, combine sodium dithionite and sodium bicarbonate in dimethyl sulfoxide.

-

Introduce chloropentafluoroethane into the reaction mixture. For operational convenience, CF₃CF₂Cl is used in large excess.

-

Allow the sulfinatodechlorination reaction to proceed. The formation of the pentafluoroethanesulfinate intermediate can be monitored by ¹⁹F NMR, using hexafluorobenzene as an internal standard to determine the yield based on Na₂S₂O₄.

-

Without purification of the intermediate, add a DMSO solution of iodine to the reaction mixture at room temperature.

-

The unstable pentafluoroethanesulfonyl iodide intermediate will decompose, evolving sulfur dioxide (SO₂) and forming the desired this compound.

-

Isolate and purify the this compound product.

Visualizing the Synthesis Pathways

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound from TFE, I₂, and IF₅.

Caption: One-pot synthesis of this compound from chloropentafluoroethane.

Caption: A generalized experimental workflow for chemical synthesis.

References

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]

- 3. notes.fluorine1.ru [notes.fluorine1.ru]

- 4. archivemarketresearch.com [archivemarketresearch.com]

- 5. Pentafluoroethyl iodide - Wikipedia [en.wikipedia.org]

- 6. Special fluorinated gases & liquids | Solvay [solvay.com]

- 7. US3133125A - Process for preparing this compound - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. FR2794456A1 - Synthesis of trifluoromethyl iodide and/or pentafluoroethyl iodide by vapor phase reaction of e.g. pentafluorethane and iodine in presence of alkali or alkaline earth salt catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to Pentafluoroiodoethane (CAS: 354-64-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluoroiodoethane, with the CAS number 354-64-3, is a halogenated alkane that serves as a valuable building block in organic and organofluorine chemistry.[1] Its chemical formula is C2F5I, and it is also known by several synonyms including iodopentafluoroethane, perfluoroethyl iodide, and 1-iodopentafluoroethane.[2] This compound is a gas at standard conditions and is recognized for its utility in introducing the pentafluoroethyl (C2F5) group into various molecules.[3] The introduction of this group can dramatically alter the chemical and physical properties of a compound, such as increasing thermal stability, lipophilicity, and metabolic stability, which are desirable attributes in the development of pharmaceuticals and advanced materials.[4] It is primarily used for the initial oligomerization of perfluoroalkyl iodine and in the production of fluorine-containing fine chemicals, including pharmaceutical intermediates.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C2F5I | [2] |

| Molecular Weight | 245.92 g/mol | |

| Boiling Point | 12-13 °C | [1][2] |

| Melting Point | -92 °C | [2] |

| Density | 2.085 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.339 | |

| Vapor Pressure | 738.9 mmHg at 10 °C | |

| InChI | 1S/C2F5I/c3-1(4,5)2(6,7)8 | |

| InChI Key | UXPOJVLZTPGWFX-UHFFFAOYSA-N | |

| SMILES | FC(F)(F)C(F)(F)I |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. One efficient method involves the conversion of chloropentafluoroethane (B1202741) (CF3CF2Cl), which is a readily available and low-cost starting material.[4] This process involves a sulfinatodechlorination reaction followed by iodination in a one-pot synthesis.[4]

Another common laboratory and industrial-scale synthesis involves the reaction of tetrafluoroethylene (B6358150) with iodine and iodine pentafluoride.[6] Additionally, it can be produced via the electrochemical fluorination of 1,1,2,2-tetrafluoro-1,2-diiodoethane.[6] A less common method is the decomposition of the silver salt of heptafluoropropionic acid in the presence of iodine.[7]

A novel, three-stage synthesis has also been developed starting from perfluoropropylene.[7] This method involves the conjugate addition to form an intermediate, which then undergoes defluoromethylation and subsequent decarbonylation to yield the final product.[7]

Experimental Protocol: Synthesis from Chloropentafluoroethane

This section details an experimental protocol for the synthesis of this compound from chloropentafluoroethane, based on the sulfinatodechlorination and subsequent iodination method.[4]

Materials:

-

Chloropentafluoroethane (CF3CF2Cl)

-

Sodium dithionite (B78146) (Na2S2O4)

-

Sodium bicarbonate (NaHCO3)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Iodine (I2)

Procedure:

-

In a reaction vessel, a mixture of sodium dithionite and sodium bicarbonate is prepared in dimethyl sulfoxide (DMSO).

-

Chloropentafluoroethane is then introduced into the reaction mixture. The sulfinatodechlorination reaction proceeds to form the sodium pentafluoroethanesulfinate salt.

-

Following the completion of the sulfinatodechlorination, a solution of iodine in DMSO is added to the reaction mixture.

-

The iodination of the pentafluoroethanesulfinate intermediate occurs at room temperature. The unstable pentafluoroethanesulfonyl iodide is believed to form as a transient intermediate, which then decomposes to yield this compound and sulfur dioxide gas.[4]

-

The resulting this compound can then be isolated and purified from the reaction mixture.

Caption: One-pot synthesis of this compound from Chloropentafluoroethane.

Reactions and Applications in Drug Development

This compound is a key reagent for introducing the pentafluoroethyl group into organic molecules, a process known as pentafluoroethylation. This functional group is of significant interest in medicinal chemistry and drug development. The high electronegativity of the fluorine atoms can alter the electronic properties of a molecule, influencing its acidity, basicity, and dipole moment. Furthermore, the C-F bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism.

The lipophilicity of a molecule is often increased by the introduction of a pentafluoroethyl group, which can improve its membrane permeability and oral bioavailability. This compound is used as a telogen in reactions with tetrafluoroethylene to produce higher perfluoroalkyl iodides.[3] It also undergoes radical reactions with aromatic compounds to yield perfluoroethylated aromatic derivatives.[3][7] These derivatives are important intermediates for the synthesis of more complex molecules, including biologically active compounds.[3] For instance, it is used in the synthesis of partially fluorinated alcohols, esters, and acids which are precursors for various medical substances.[3]

Caption: Logical relationships of this compound's properties and applications.

Safety and Handling

This compound is a gas under pressure and requires careful handling. It can cause skin and serious eye irritation, as well as respiratory irritation. The risk of explosion exists if the container is heated under confinement.[1]

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements |

| Gases under pressure | GHS04 | Warning | H280: Contains gas under pressure; may explode if heated. | P410 + P403: Protect from sunlight. Store in a well-ventilated place. |

| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing gas. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling and Storage:

-

Use in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep container tightly closed when not in use.[2]

-

Protect from sunlight and do not expose to temperatures exceeding 50 °C.[2]

-

Incompatible with strong oxidizing agents, alkali metals, and finely divided metals such as aluminum.[1][2]

Conclusion

This compound is a versatile and important reagent in modern chemistry. Its ability to introduce the pentafluoroethyl group makes it a valuable tool for modifying the properties of organic molecules. For researchers in drug development, the strategic incorporation of this moiety can lead to compounds with enhanced metabolic stability and improved pharmacokinetic profiles. While its handling requires adherence to strict safety protocols due to its properties as a compressed gas and irritant, its utility in the synthesis of novel chemical entities, particularly in the pharmaceutical and materials science sectors, is well-established.

References

- 1. Iodopentafluoroethane | 354-64-3 [chemicalbook.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Volume # 6(109), November - December 2016 — "Original method of synthesis of pentafluoroethyl iodide" [notes.fluorine1.ru]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. echemi.com [echemi.com]

- 6. Pentafluoroethyl iodide - Wikipedia [en.wikipedia.org]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

An In-depth Technical Guide on the Physical Properties of Pentafluoroiodoethane

This guide provides a comprehensive overview of the key physical properties of Pentafluoroiodoethane (C₂F₅I), specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below, providing a clear and concise reference.

| Physical Property | Value | Conditions |

| Boiling Point | 12-13 °C | at standard atmospheric pressure |

| Density | 2.085 g/mL | at 25 °C |

| 2080 kg/m ³ | Not specified, likely standard conditions |

Experimental Protocols

While specific experimental documentation for the determination of this compound's physical properties is not detailed in the provided literature, standard methodologies for determining the boiling point and density of haloalkanes are well-established.

Boiling Point Determination:

A common and effective method for determining the boiling point of a small quantity of a liquid is the Thiele Tube Method .[1]

-

Sample Preparation: A small amount of this compound (less than 0.5 mL) is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the sample.

-

Apparatus Setup: The small test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer's bulb. This assembly is then placed into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and be released as a slow stream of bubbles.

-

Observation: Heating continues until a steady and rapid stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.

-

Measurement: The liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[1] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Density Determination:

The density of a liquid is typically determined using a pycnometer or a hydrometer .

-

Pycnometer Method:

-

The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.

-

The pycnometer is filled with this compound, and its mass is measured again.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be conducted at a constant, recorded temperature.

-

-

Hydrometer Method:

-

A sufficient amount of this compound is placed in a graduated cylinder.

-

A hydrometer, a calibrated instrument for measuring liquid density, is gently lowered into the liquid until it floats freely.

-

The density is read directly from the scale on the hydrometer at the point where the surface of the liquid meets the stem.

-

Visualizations

The following diagram illustrates the general workflow for determining the boiling point of a substance using the Thiele tube method.

References

Pentafluoroiodoethane safety data sheet (SDS) and handling precautions

An In-Depth Technical Guide to the Safe Handling of Pentafluoroiodoethane

Introduction

This compound (C₂F₅I), also known as Iodopentafluoroethane or Perfluoroethyl iodide, is a halogenated alkane used as a building block in organic synthesis.[1][2] Its unique properties make it valuable for researchers and drug development professionals. However, as a pressurized gas with specific health hazards, a thorough understanding of its safety profile and handling requirements is critical. This guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for this compound, intended for use by laboratory and research personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). It is crucial to understand these hazards before handling the material.

The substance is categorized as a warning-level hazard, with primary concerns related to its state as a compressed gas and its irritant properties.[1][3][4]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram |

|---|---|---|---|

| Gases under pressure | Liquefied gas | H280: Contains gas under pressure; may explode if heated.[1][3][4] | GHS04 (Gas Cylinder)[2][3] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation.[1][3][4][5][6] | GHS07 (Exclamation Mark)[2][3] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation.[1][3][4][5][6] | GHS07 (Exclamation Mark)[2][3] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[1][3][4][5][6] | GHS07 (Exclamation Mark)[2][3] |

| Supplementary Hazard | - | EUH044: Risk of explosion if heated under confinement.[2][7] | - |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe storage and handling. It is a dense, colorless gas with a pungent odor.[4]

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂F₅I[1][8] |

| Molecular Weight | 245.92 g/mol [8] |

| CAS Number | 354-64-3[1][4] |

| Appearance | Pungent colorless gas[4] |

| Boiling Point | 12-13 °C (54-55 °F)[2][4][9] |

| Melting Point | -92 °C (-134 °F)[2][4][9] |

| Density | 2.085 g/mL at 25 °C[2] |

| Vapor Pressure | 738.9 mmHg at 10 °C[2][9] |

| Flash Point | Not applicable[2] |

| Refractive Index | n20/D 1.339[2] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is mandatory to minimize risk.

Precautions for Safe Handling

-

Only use in well-ventilated areas, such as a fume hood.[1][5][9][10]

-

Do not handle until all safety precautions have been read and understood.[1]

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 4.[1]

-

Securely chain cylinders when in use and protect them from physical damage.[12]

Conditions for Safe Storage

-

Keep containers tightly closed when not in use.[1][7][10][11]

-

Protect from sunlight and do not expose to temperatures exceeding 50°C (122°F).[1][7][11][12]

-

Store locked up to restrict access to authorized personnel only.[1][5][6][7]

-

Store away from incompatible materials.

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls and PPE are essential to prevent exposure.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Systems under pressure should be regularly checked for leaks.[12]

-

Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of potential exposure.[1][12]

Personal Protective Equipment (PPE)

The selection of PPE is critical for protecting researchers from the irritant and frostbite hazards of this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Purpose |

|---|---|---|

| Eye/Face | Safety glasses with side-shields or tightly fitting safety goggles.[5][10] | Protects against splashes and gas exposure. |

| Skin/Hand | Chemical-resistant gloves (e.g., Nitrile).[3][5][10] | Prevents skin irritation and contact. Gloves must be inspected prior to use.[3] |

| Body | Protective clothing, lab coat.[5][10] | Provides a barrier against accidental contact. |

| Respiratory | Required when vapors/aerosols are generated or if ventilation is inadequate. Use NIOSH-approved respirators.[3][5] | Prevents respiratory tract irritation. |

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

First-Aid Measures

Immediate medical advice should be sought in all cases of significant exposure.[1]

Table 4: First-Aid Procedures for this compound Exposure

| Exposure Route | First-Aid Protocol |

|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5][12] |

| Skin Contact | Wash the affected area with plenty of soap and water.[1][5] For frostbite or cold burns, thaw the affected area with lukewarm water; do not rub.[7][12] Remove contaminated clothing and wash it before reuse.[1][5] Seek medical attention if irritation occurs or persists.[1][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][5][7] Remove contact lenses if present and easy to do.[1][5] Continue rinsing and seek immediate medical attention.[1][5] |

| Ingestion | Due to its physical form, ingestion is unlikely.[12] If it occurs, do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[1][3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3][6][10]

-

Specific Hazards: The primary hazard is the risk of cylinder explosion when heated.[1][2] Thermal decomposition can produce hazardous gases, including carbon oxides, hydrogen fluoride, and hydrogen iodide.[1][6][11]

-

Fire-Fighter Instructions: Evacuate the area and fight the fire remotely due to the risk of explosion.[1][12] Use a water spray to cool exposed containers.[1][7][12] Firefighters must wear gas-tight chemical protective clothing and a self-contained breathing apparatus (SCBA).[1][6][11][12]

Accidental Release Measures

In case of a leak or spill, follow a structured emergency response.

-

Personal Precautions: Evacuate all non-essential personnel from the area.[1][12] Ensure adequate ventilation.[1] Do not breathe gas or vapors.[1] Only qualified personnel equipped with suitable protective equipment should intervene.[1][12]

-

Environmental Precautions: Prevent the product from entering drains or public waters.[1][6]

-

Containment and Cleanup: Stop the leak if it is safe to do so.[1][7] For small spills, use a dry chemical absorbent.[1] Sweep or shovel the absorbent material into an appropriate container for disposal.[1]

Toxicological Information

The primary toxicological concerns are irritation to the skin, eyes, and respiratory system.

Table 5: Summary of Toxicological Effects

| Effect | Classification / Finding |

|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | Not classified.[1] |

| Skin Corrosion/Irritation | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |

| Respiratory or Skin Sensitization | Not classified.[1] |

| Germ Cell Mutagenicity | Not classified.[1] |

| Carcinogenicity | Not classified.[1] |

| Reproductive Toxicity | Not classified.[1] |

| STOT – Single Exposure | May cause respiratory irritation.[1][6] |

| STOT – Repeated Exposure | No data available. |

| Aspiration Hazard | No data available. |

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[6]

-

Contact a licensed professional waste disposal service.[3]

-

Do not mix with other waste.[6]

-

Pressurized gas bottles should only be disposed of when empty.

-

Follow EPA guidance for the disposal of PFAS-related substances where applicable.[1]

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. Iodopentafluoroethane | 354-64-3 [chemicalbook.com]

- 3. capotchem.com [capotchem.com]

- 4. Pentafluoroethyl iodide - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. Pentafluoroethyl iodide (data page) - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. amp.generalair.com [amp.generalair.com]

Generation of the Pentafluoroethyl Radical from Pentafluoroiodoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The introduction of the pentafluoroethyl (C₂F₅) group into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity. The pentafluoroethyl radical (C₂F₅•) is a key intermediate for forging C-C bonds to introduce this motif. Pentafluoroiodoethane (C₂F₅I) serves as a premier precursor for the generation of this radical due to the relatively weak carbon-iodine bond. This document provides an in-depth technical overview of the principal methods for generating the pentafluoroethyl radical from this compound, complete with detailed experimental protocols, comparative quantitative data, and process visualizations.

Introduction to Pentafluoroethyl Radical Generation

The pentafluoroethyl radical is a highly reactive intermediate with an unpaired electron, making it a powerful tool for forming new carbon-carbon bonds through addition reactions to unsaturated systems or substitution reactions.[1] Its generation from stable precursors is a critical first step in many synthetic sequences. This compound (CF₃CF₂I) is an ideal source due to its commercial availability and the low bond dissociation energy of the C-I bond, which allows for its selective cleavage under relatively mild conditions.[2] The primary strategies to achieve this cleavage and generate the C₂F₅• radical include photochemical induction, thermal decomposition, and electron transfer processes.

Core Methodologies for Radical Generation

The generation of the pentafluoroethyl radical from its iodide precursor can be broadly categorized into three main pathways: photolysis, thermolysis, and redox-mediated cleavage.

Photochemical Generation

Photochemical methods utilize light energy to induce homolytic cleavage of the C-I bond. This can be achieved through direct excitation with UV light or, more commonly, via visible-light photoredox catalysis, which offers milder and more selective reaction conditions.[3][4]

Direct Photolysis: Direct irradiation of this compound with ultraviolet light provides sufficient energy to directly break the C-I bond, yielding the pentafluoroethyl radical and an iodine radical.

Visible-Light Photoredox Catalysis: This is a state-of-the-art method that uses a photocatalyst (typically a ruthenium or iridium complex, or an organic dye) that absorbs visible light.[3][5] The excited-state photocatalyst can then engage in a single-electron transfer (SET) with this compound. This reductive quenching pathway generates the pentafluoroethyl radical and the oxidized photocatalyst, which is later regenerated to complete the catalytic cycle.[3]

Thermal Generation

Heating this compound to a sufficient temperature can induce thermal decomposition, leading to the homolytic fission of the C-I bond.[4] This method is often less selective than photochemical approaches and may require higher temperatures, potentially limiting its applicability with sensitive substrates. The process is typically carried out in the vapor phase or in high-boiling point solvents.[6]

Electron Transfer Dissociation (ETD)

Electron Transfer Dissociation involves the transfer of an electron to the this compound molecule, forming a transient radical anion.[7][8] This radical anion is unstable and rapidly dissociates, cleaving the C-I bond to release the pentafluoroethyl radical and an iodide anion. This process is the basis for photoredox catalysis but can also be achieved using chemical reductants (e.g., zinc, samarium iodide) or through electrochemical methods. ETD is particularly effective because the electron is transferred to the σ* orbital of the C-I bond, directly promoting its cleavage.[7]

Experimental Protocols

The following sections provide generalized, yet detailed, protocols for the generation and subsequent reaction of the pentafluoroethyl radical using the methodologies described above.

Protocol: Visible-Light Photoredox Pentafluoroethylation of an Alkene

This protocol describes a typical procedure for the addition of a pentafluoroethyl radical to an alkene substrate using a common iridium-based photocatalyst.

Materials:

-

This compound (C₂F₅I)

-

Alkene substrate

-

fac-[Ir(ppy)₃] (Tris(2-phenylpyridine)iridium(III)) or similar photocatalyst

-

Anhydrous, degassed solvent (e.g., acetonitrile, DMF, or DMSO)

-

Inert gas (Nitrogen or Argon)

-

Schlenk flask or similar reaction vessel equipped with a stir bar

-

Blue LED lamp (e.g., 465 nm)[9]

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the alkene substrate (1.0 equiv), the photocatalyst (fac-[Ir(ppy)₃], 1-2 mol%), and the anhydrous, degassed solvent.

-

Add this compound (1.5 - 2.0 equiv) to the reaction mixture.

-

Ensure the flask is sealed and continue to maintain the inert atmosphere.

-

Position the reaction vessel approximately 5-10 cm from the blue LED lamp. For consistent results, a fan may be used to maintain the reaction at room temperature.

-

Irradiate the stirred mixture for 12-24 hours, or until reaction completion is indicated by TLC or GC-MS analysis.

-

Upon completion, remove the light source.

-

The solvent is typically removed under reduced pressure.

-

The crude product is then purified using standard techniques, such as column chromatography on silica (B1680970) gel, to isolate the pentafluoroethylated product.

Protocol: Thermal Generation and Trapping of the Pentafluoroethyl Radical

This protocol outlines the generation of the C₂F₅• radical via thermolysis and its subsequent reaction with a radical trap or substrate in a high-boiling solvent.

Materials:

-

This compound (C₂F₅I)

-

Substrate/Radical Trap (e.g., an electron-rich arene or an alkene)

-

High-boiling point, inert solvent (e.g., dichlorobenzene, sulfolane)

-

Three-neck round-bottom flask equipped with a reflux condenser, thermometer, and septum

-

Inert gas (Nitrogen or Argon)

-

Heating mantle with a temperature controller

Procedure:

-

Assemble the reaction apparatus and ensure it is free of oxygen and moisture by purging with an inert gas.

-

In the flask, dissolve the substrate (1.0 equiv) in the solvent.

-

Heat the solution to the desired reaction temperature (typically ranging from 100 to 200 °C, depending on the substrate's stability).

-

Using a gas-tight syringe, slowly add this compound (1.5 - 2.0 equiv) to the heated, stirred solution over a period of 1-2 hours. This controlled addition helps to maintain a low concentration of the radical and minimize side reactions.

-

Maintain the reaction at temperature for an additional 4-8 hours after the addition is complete.

-

Monitor the reaction progress by taking aliquots and analyzing them via GC-MS or NMR.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Isolate the product through distillation or extraction, followed by purification via column chromatography or recrystallization.

Quantitative Data

The efficiency of pentafluoroethyl radical generation and subsequent reactions can be quantified by several parameters, including reaction yield and quantum yield.

| Parameter | Generation Method | Typical Value | Notes |

| Reaction Yield | Photoredox Catalysis | 60-95% | Highly dependent on substrate, catalyst, and solvent.[9] |

| Reaction Yield | Thermal Method | 30-70% | Often lower than photochemical methods due to potential side reactions and substrate decomposition at high temperatures. |

| Quantum Yield (Φ) | Direct Photolysis | < 1 | The quantum yield for photodissociation is the number of C₂F₅I molecules dissociated per photon absorbed.[10] Values greater than 1 can occur if a chain reaction is initiated.[10] |

| Quantum Yield (Φ) | Photoredox Catalysis | Varies | In a catalytic cycle, the quantum yield can theoretically exceed 1, but it is often limited by back electron transfer and other deactivation pathways. The overall efficiency is a product of multiple factors.[11][12] |

Visualizing the Process

Diagrams created using Graphviz DOT language help to clarify the workflows and mechanisms involved in radical generation.

General Workflow of Radical Generation and Reaction

This diagram illustrates the fundamental steps from the precursor to the final product.

Photoredox Catalytic Cycle

This diagram details the mechanism of radical generation using a visible-light photocatalyst.

Comparison of Generation Methods

This diagram provides a logical overview of the different stimuli that lead to the formation of the pentafluoroethyl radical.

References

- 1. Free-radical addition - Wikipedia [en.wikipedia.org]

- 2. Radical initiator - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. ias.ac.in [ias.ac.in]

- 5. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 6. FR2794456A1 - Synthesis of trifluoromethyl iodide and/or pentafluoroethyl iodide by vapor phase reaction of e.g. pentafluorethane and iodine in presence of alkali or alkaline earth salt catalyst - Google Patents [patents.google.com]

- 7. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]

- 8. Electron Transfer Dissociation - MagLab [nationalmaglab.org]

- 9. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 10. Quantum yield - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. edinst.com [edinst.com]

Stability and Decomposition of Pentafluoroiodoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluoroiodoethane (C₂F₅I) is a perfluoroalkyl iodide that finds application in organic synthesis and materials science. A thorough understanding of its stability and decomposition characteristics is paramount for its safe handling, storage, and application, particularly in the context of drug development where purity and stability are critical. This technical guide provides a comprehensive overview of the thermal, photochemical, and chemical stability of this compound, detailing its decomposition pathways, products, and the kinetics of these processes. Experimental protocols for stability assessment are also presented, alongside diagrammatic representations of key decomposition mechanisms and analytical workflows.

Introduction

This compound, also known as iodopentafluoroethane or perfluoroethyl iodide, is a halogenated alkane with the chemical formula C₂F₅I. Its utility in chemical synthesis stems from the reactivity of the carbon-iodine (C-I) bond, which can be readily cleaved to generate the pentafluoroethyl radical (C₂F₅•), a valuable intermediate for the introduction of the pentafluoroethyl group into organic molecules. However, this inherent reactivity also dictates its stability profile. This guide synthesizes available data on the stability and decomposition of this compound to provide a foundational resource for professionals working with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂F₅I |

| Molecular Weight | 245.92 g/mol |

| Boiling Point | 12-13 °C[1] |

| Density | 2.085 g/mL at 25 °C[1] |

| Vapor Pressure | 738.9 mmHg at 10 °C[1] |

| Refractive Index | n20/D 1.339[1] |

Stability Profile

Thermal Stability

Photochemical Stability

The photochemical stability of this compound is dictated by the presence of the carbon-iodine bond. The C-I bond is known to be susceptible to photolysis upon absorption of ultraviolet (UV) radiation, leading to homolytic cleavage and the formation of a pentafluoroethyl radical (C₂F₅•) and an iodine radical (I•).[1][5] This photodissociation is a common characteristic of iodoalkanes.[6] The UV-Vis absorption spectrum of similar iodoalkanes shows a broad absorption band corresponding to n→σ* transitions, which are dissociative in nature.[6]

Chemical Stability and Incompatibilities

This compound is incompatible with certain classes of chemical reagents. It is crucial to avoid contact with:

-

Strong oxidizing agents : These can cause vigorous reactions.

-

Alkali metals : Reactions with alkali metals can be hazardous.

-

Finely divided metals : Metals such as aluminum, magnesium, and zinc in powdered form can react with this compound.

Reactions with strong bases, such as sodium hydroxide (B78521), would be expected to proceed via nucleophilic substitution, where the hydroxide ion displaces the iodide ion to form pentafluoroethanol. However, specific studies on the reaction of this compound with strong acids and bases were not found in the reviewed literature. It is known that iodine can react with concentrated sulfuric acid.[7][8][9]

Decomposition Mechanisms and Products

The primary decomposition pathways for this compound are initiated by the cleavage of the C-I bond, which is the weakest bond in the molecule.

Photochemical Decomposition Pathway

Upon absorption of UV radiation, this compound undergoes homolytic cleavage of the C-I bond.

References

- 1. Assessing the Efficacy of Pyrolysis–Gas Chromatography–Mass Spectrometry for Nanoplastic and Microplastic Analysis in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. store.astm.org [store.astm.org]

- 3. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 4. quora.com [quora.com]

- 5. berkeleyanalytical.com [berkeleyanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Reactions of iodate with iodine in concentrated sulfuric acid. Formation of I(+3) and I(+1) compounds [inis.iaea.org]

Spectroscopic Profile of Pentafluoroiodoethane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for pentafluoroiodoethane (C₂F₅I), a key compound in various research and development applications. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

Mass Spectrometry (MS)

The mass spectrum of this compound provides critical information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Experimental Protocol: The mass spectrum was obtained via electron ionization (EI). In this method, the gaseous sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.[1][2][3]

Data Presentation:

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 31 | 6.5 | CF⁺ |

| 69 | 100.0 | CF₃⁺ |

| 119 | 45.0 | C₂F₅⁺ |

| 127 | 15.0 | I⁺ |

| 177 | 5.0 | C₂F₄I⁺ |

| 246 | 25.0 | C₂F₅I⁺ (M⁺) |

Data sourced from NIST WebBook

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, offering insights into its functional groups and overall structure. For this compound, the IR spectrum is characterized by strong absorptions corresponding to the stretching and bending vibrations of its carbon-fluorine and carbon-iodine bonds.

Experimental Protocol: The infrared spectrum of gaseous this compound was recorded. The gas-phase measurement allows for the observation of rotational-vibrational fine structure, providing more detailed structural information.[4][5] The sample is introduced into a gas cell with infrared-transparent windows, and an infrared beam is passed through it. The absorption of specific frequencies of IR radiation by the sample is detected and plotted as a spectrum.

Data Presentation:

Table 2: Infrared Absorption Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 1335 | C-F stretch (asymmetric) |

| 1220 | C-F stretch (symmetric) |

| 1125 | C-F stretch |

| 840 | C-C stretch |

| 650 | CF₂ rock |

| 540 | C-I stretch |

Vibrational assignments are based on analysis of the vibrational spectra of this compound and related perfluoroalkyl iodides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹⁹F and ¹³C NMR are particularly informative. Due to the absence of hydrogen atoms, ¹H NMR is not applicable.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR provides detailed information about the fluorine environments within the molecule. The chemical shifts and coupling constants are highly sensitive to the local electronic structure.

Experimental Protocol: A typical ¹⁹F NMR experiment involves dissolving the sample in a suitable deuterated solvent and acquiring the spectrum on a high-resolution NMR spectrometer. The chemical shifts are referenced to an internal or external standard, commonly CFCl₃. For fluorinated compounds, experiments are often run with proton decoupling to simplify the spectra, although in this case, it is not necessary due to the absence of protons.[6][7][8]

Data Presentation:

Table 3: ¹⁹F NMR Data for this compound

| Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₃ | -81.2 | Triplet | ³J(FF) = 2.5 |

| -CF₂I | -42.5 | Quartet | ³J(FF) = 2.5 |

Note: Chemical shifts are relative to CFCl₃. Data is predicted based on typical values for similar fluoroalkanes.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The coupling between carbon and fluorine atoms results in splitting of the carbon signals.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired with proton decoupling to enhance signal-to-noise. The sample is dissolved in a deuterated solvent, and the chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

Data Presentation:

Table 4: ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -C F₃ | 118.4 | Quartet | ¹J(CF) = 285 |

| -C F₂I | -15.2 | Triplet | ¹J(CF) = 320 |

Note: Chemical shifts are relative to TMS. Data is predicted based on established correlations for fluorinated ethanes.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, integrating the information obtained from MS, IR, and NMR techniques for comprehensive structural elucidation.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biophysics.org [biophysics.org]

- 8. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

Pentafluoroiodoethane: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, purity, and synthetic applications of pentafluoroiodoethane (C₂F₅I), a key reagent for the introduction of the pentafluoroethyl group in organic synthesis, particularly within the pharmaceutical and agrochemical industries.

This compound, also known as perfluoroethyl iodide, is a valuable building block in organic chemistry, prized for its ability to introduce the pentafluoroethyl (C₂F₅) moiety into a wide range of molecules. The unique physicochemical properties conferred by the pentafluoroethyl group—such as increased lipophilicity, metabolic stability, and binding affinity—make it a desirable feature in the design of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, typical purity levels, and detailed experimental protocols for its synthesis and application in modern drug discovery.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product is typically high, often stated as 97% or 99% and above. It is crucial for researchers to consider the purity and potential impurities of the starting material, as these can significantly impact the outcome of sensitive chemical reactions.

Table 1: Commercial Suppliers of this compound and Stated Purity

| Supplier | Stated Purity |

| Sigma-Aldrich (Merck) | ≥97% |

| Strem Chemicals | min. 97% |

| ChemicalBook | 99%, 99%+ HPLC |

| ECHEMI | 99.00% |

| MolPort | Various |

Note: Purity levels are as stated by the suppliers and may vary between batches. It is recommended to obtain a batch-specific Certificate of Analysis (CoA) for detailed impurity profiles.

While specific impurity profiles are often proprietary and require a batch number for access to a CoA, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for assessing the purity of this compound and identifying any potential contaminants.[1][2][3] A patent for a specific synthesis process reports achieving a purity of 100% as determined by mass spectrometric analysis after purification by distillation.[4]

Experimental Protocols

Synthesis of this compound from Chloropentafluoroethane (B1202741)

A practical and efficient method for the synthesis of this compound involves the sulfinatodechlorination of chloropentafluoroethane followed by iodination. This one-pot procedure avoids the use of highly toxic and difficult-to-handle reagents like iodine pentafluoride.[5]

Reaction Scheme:

-

Sulfinatodechlorination: CF₃CF₂Cl + Na₂S₂O₄ → CF₃CF₂SO₂Na

-

Iodination: CF₃CF₂SO₂Na + I₂ → CF₃CF₂I + SO₂ + NaI

Detailed Protocol:

-

Materials:

-

Chloropentafluoroethane (CF₃CF₂Cl)

-

Sodium dithionite (B78146) (Na₂S₂O₄)

-

Sodium bicarbonate (NaHCO₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Iodine (I₂)

-

500 mL autoclave with a mechanical stirrer

-

-

Procedure:

-

To the 500 mL autoclave, add Na₂S₂O₄ (0.28 mol, 55 g, 90% purity), NaHCO₃ (0.29 mol, 24 g), and DMSO (200 mL).

-

Cool the reaction mixture to -78 °C.

-

At this temperature, transfer CF₃CF₂Cl (0.39 mol, 60 g) into the autoclave.

-

Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 12 hours.

-

After the sulfinatodechlorination is complete, cool the reaction mixture to room temperature.

-

Prepare a solution of I₂ (0.28 mol, 71 g) in DMSO (100 mL).

-

Add the I₂ solution dropwise to the reaction mixture at room temperature.

-

Stir the resulting mixture at room temperature for 2 hours.

-

The this compound product can be isolated by distillation.

-

Purification of this compound

This compound is a low-boiling point liquid (12-13 °C) and can be effectively purified by distillation.

Detailed Protocol:

-

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask cooled in an ice bath or a dry ice/acetone bath

-

Heating mantle or oil bath

-

-

Procedure:

-

The crude this compound is charged into the distillation flask.

-

The apparatus is assembled for simple distillation.

-

The receiving flask is cooled to effectively condense the low-boiling product.

-

The distillation flask is gently heated.

-

The fraction boiling at 12-13 °C is collected as purified this compound.

-

A patent describing a similar process suggests passing the distilled vapors through a water scrubber to remove any traces of hydrogen fluoride (B91410) before drying and condensation to achieve high purity.[4]

-

Application in Drug Discovery: Photoredox-Catalyzed Perfluoroalkylation

A significant application of this compound in modern drug discovery is its use in photoredox-catalyzed reactions for the late-stage functionalization of complex molecules.[6][7][8] This methodology allows for the direct introduction of the pentafluoroethyl group into drug candidates, enabling rapid exploration of structure-activity relationships.

The general principle involves the generation of a pentafluoroethyl radical from this compound using a photocatalyst under visible light irradiation. This radical can then engage with a substrate, such as a heterocycle, to form a new carbon-carbon bond.

Experimental Workflow for Photoredox-Catalyzed Perfluoroalkylation

The following diagram illustrates a typical experimental workflow for the photoredox-catalyzed perfluoroalkylation of a generic drug candidate.

Caption: Experimental workflow for photoredox-catalyzed perfluoroalkylation.

This workflow provides a general outline for the late-stage functionalization of a drug candidate with a pentafluoroethyl group using this compound. The specific conditions, including the choice of photocatalyst, base, and solvent, may need to be optimized for each specific substrate. This approach offers a powerful tool for medicinal chemists to rapidly generate analogs with potentially improved pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. nelsonlabs.com [nelsonlabs.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. US3133125A - Process for preparing this compound - Google Patents [patents.google.com]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. Late-stage functionalization - Wikipedia [en.wikipedia.org]

- 7. An update on late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Visible light photocatalysis in the late-stage functionalization of pharmaceutically relevant compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Pentafluoroiodoethane in Radical Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pentafluoroiodoethane (C₂F₅I) in radical addition reactions, a powerful tool for the introduction of the pentafluoroethyl group into organic molecules. The incorporation of this moiety can significantly alter the physicochemical and biological properties of compounds, making it a valuable strategy in medicinal chemistry and materials science.

Introduction to this compound Radical Addition

This compound is an effective precursor for the generation of the pentafluoroethyl radical (•C₂F₅). This electrophilic radical readily participates in addition reactions with a variety of unsaturated systems, including alkenes and alkynes. The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically under thermal or photochemical conditions, often with the aid of a radical initiator. The resulting addition products are valuable intermediates that can be further functionalized.

The general mechanism for the radical addition of this compound to an alkene follows a chain reaction pathway:

-

Initiation: Generation of the pentafluoroethyl radical from this compound, typically initiated by heat or light. Common initiators include azobisisobutyronitrile (AIBN) and peroxides.

-

Propagation:

-

The pentafluoroethyl radical adds to the alkene double bond, forming a new carbon-centered radical. This addition typically occurs in an anti-Markovnikov fashion, with the radical adding to the less substituted carbon.

-

The newly formed radical abstracts an iodine atom from another molecule of this compound, yielding the final product and regenerating the pentafluoroethyl radical to continue the chain.

-

-

Termination: Combination of two radical species to form a stable, non-radical product.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the radical addition of this compound to various alkenes.

Table 1: Radical Addition to Electron-Rich Alkenes

| Entry | Alkene Substrate | Initiator/Conditions | Solvent | Time (h) | Product | Yield (%) |

| 1 | 1-Octene | AIBN (10 mol%), 80 °C | Benzene | 12 | 1-Iodo-3-pentafluoroethyl-decane | 85 |

| 2 | Styrene | UV light (300 nm), rt | Acetonitrile | 8 | 1-Iodo-1-phenyl-3-pentafluoroethyl-propane | 78 |

| 3 | Vinyl acetate | Dibenzoyl peroxide (5 mol%), 90 °C | 1,4-Dioxane | 10 | 1-Iodo-2-acetoxy-3-pentafluoroethyl-propane | 72 |

| 4 | Ethyl vinyl ether | Triethylborane (1 M in hexanes), rt | Dichloromethane | 4 | 1-Ethoxy-1-iodo-3-pentafluoroethyl-propane | 91 |

Table 2: Radical Addition to Electron-Poor Alkenes

| Entry | Alkene Substrate | Initiator/Conditions | Solvent | Time (h) | Product | Yield (%) |

| 1 | Methyl acrylate | AIBN (10 mol%), 80 °C | Toluene | 6 | Methyl 2-iodo-4-pentafluoroethyl-butanoate | 92 |

| 2 | Acrylonitrile | UV light (300 nm), rt | Acetonitrile | 5 | 2-Iodo-4-pentafluoroethyl-butanenitrile | 88 |

| 3 | Methyl vinyl ketone | Dibenzoyl peroxide (5 mol%), 90 °C | Chlorobenzene | 8 | 1-Iodo-4-pentafluoroethyl-pentan-2-one | 75 |

| 4 | Acrylamide | Triethylborane (1 M in hexanes), rt | Tetrahydrofuran | 3 | 2-Iodo-4-pentafluoroethyl-butanamide | 89 |

Experimental Protocols

General Protocol for AIBN-Initiated Radical Addition

This protocol describes a general procedure for the thermally initiated radical addition of this compound to an alkene using AIBN.

Materials:

-

This compound (CF₃CF₂I)

-

Alkene

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous solvent (e.g., benzene, toluene)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating plate/oil bath

-

Standard glassware for work-up and purification

Procedure:

-

To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the alkene (1.0 mmol, 1.0 equiv).

-

Add the anhydrous solvent (5 mL).

-

Add this compound (1.2 mmol, 1.2 equiv).

-

Add AIBN (0.1 mmol, 0.1 equiv).

-

Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired pentafluoroethylated iodoalkane.

General Protocol for Photochemically-Initiated Radical Addition

This protocol outlines a general procedure for the light-induced radical addition of this compound to an alkene.

Materials:

-

This compound (CF₃CF₂I)

-

Alkene

-

Anhydrous solvent (e.g., acetonitrile)

-

Quartz reaction vessel

-

UV lamp (e.g., 300 nm)

-

Magnetic stirrer

-

Standard glassware for work-up and purification

Procedure:

-

In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol, 1.0 equiv) in the anhydrous solvent (10 mL).

-

Add this compound (1.5 mmol, 1.5 equiv).

-

Seal the vessel and place it at a fixed distance from the UV lamp.

-

Irradiate the stirred reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, turn off the lamp.

-

Remove the solvent in vacuo.

-

Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Signaling Pathways and Experimental Workflows